![molecular formula C9H10O5S B1324334 2-[2-(Methylsulfonyl)phenoxy]acetic acid CAS No. 1017782-54-5](/img/structure/B1324334.png)
2-[2-(Methylsulfonyl)phenoxy]acetic acid
Overview
Description
“2-[2-(Methylsulfonyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “2-[2-(Methylsulfonyl)phenoxy]acetic acid” involves a multi-step reaction . The first step involves potassium carbonate in acetonitrile for 16 hours at 25°C . The second step involves sodium hydroxide in ethanol for 0.5 hours at 26°C . The yield of the reaction is 37.2% .Molecular Structure Analysis
The molecular structure of “2-[2-(Methylsulfonyl)phenoxy]acetic acid” can be represented as CS(=O)(=O)C1=CC=CC=C1OCC(=O)O .Scientific Research Applications
Anti-inflammatory Agents
2-[2-(Methylsulfonyl)phenoxy]acetic acid has been utilized in the design and synthesis of novel anti-inflammatory agents. These agents show selective inhibition for COX-2, an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators of inflammation. Selective COX-2 inhibitors provide significant effectiveness in treating inflammation while reducing negative side effects .
Synthesis of Hydrazones
The compound is involved in the synthesis of hydrazones, which are a class of organic compounds with potential pharmacological properties. Hydrazones are synthesized through the treatment of phenoxy aldehydes with hydrazide derivatives, and 2-[2-(Methylsulfonyl)phenoxy]acetic acid derivatives have been used in this process .
Antimicrobial Activity
Research studies have explored the antimicrobial activity of compounds synthesized using 2-[2-(Methylsulfonyl)phenoxy]acetic acid. These studies aim to develop new therapeutic agents with antimicrobial properties .
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways, but specific details are currently lacking.
Result of Action
As a biochemical used in proteomics research , it likely has effects at the molecular level, potentially influencing protein function or expression.
properties
IUPAC Name |
2-(2-methylsulfonylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)8-5-3-2-4-7(8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDIFRPPAKQQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274859 | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
CAS RN |
1017782-54-5 | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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